

An In-depth Technical Guide to 4-Fluoropyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Fluoropyridine**

Cat. No.: **B1266222**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridine is a halogenated heterocyclic aromatic compound that serves as a vital building block in the synthesis of a wide array of functional molecules. Its unique electronic properties, conferred by the electronegative fluorine atom on the pyridine ring, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4-Fluoropyridine**, along with detailed experimental protocols and an exploration of its role in modern chemical synthesis.

Physical and Chemical Properties

4-Fluoropyridine is a colorless to pale yellow liquid at room temperature with a characteristic pyridine-like odor.^[1] It is moderately volatile and soluble in common organic solvents such as ethanol, acetone, and dichloromethane, while exhibiting limited solubility in water.^{[1][2]}

Data Presentation: Physical and Chemical Data Summary

Property	Value	Source(s)
Molecular Formula	C_5H_4FN	[1] [3]
Molecular Weight	97.09 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	104-105 °C	[4] [5]
114.1 °C at 760 mmHg	[6]	
Freezing Point	-40 °C	[2]
Density	1.117 g/cm ³	[3] [6]
Refractive Index	1.473	[4] [6]
pKa (Predicted)	4.15 ± 0.10	[4] [6]
Solubility	Soluble in ethanol, acetone, dichloromethane; limited solubility in water.	[1] [2]
CAS Number	694-52-0	[1]

Note: The hydrochloride salt of **4-Fluoropyridine** is a solid with a melting point of 100-102 °C.
[\[7\]](#)

Spectroscopic Properties

Data Presentation: Spectroscopic Data Summary

Spectrum	Peak Assignments and Coupling Constants	Source(s)
¹ H NMR (400 MHz, CDCl ₃)	δ 8.60 (ddd, J = 8.4, 4.7, 1.5 Hz, 2H, Py-2,6H), 7.04 (ddd, J = 8.8, 4.7, 1.5 Hz, 2H, Py-3,5H)	[2]
¹³ C NMR	Data not explicitly detailed in search results but can be obtained experimentally.	[8]
Mass Spectrum (GC-MS)	Available through spectral databases.	[1]

Synthesis and Reactivity

Synthesis: The Balz-Schiemann Reaction

The most common laboratory synthesis of **4-Fluoropyridine** is through the Balz-Schiemann reaction, starting from 4-aminopyridine.[2][9][10] This method involves the diazotization of the amino group with nitrous acid in the presence of fluoroboric acid, followed by thermal decomposition of the resulting diazonium salt.[11][12]

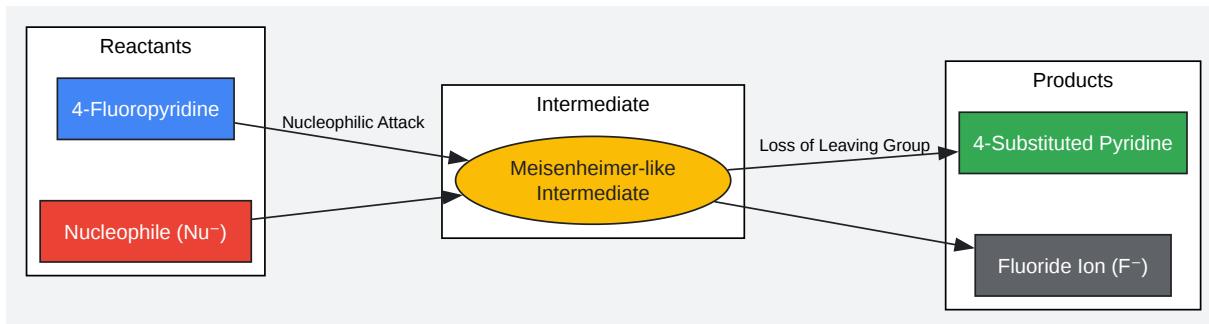
Materials:

- 4-Aminopyridine
- 42% Aqueous Fluoroboric Acid (HBF₄)
- Sodium Nitrite (NaNO₂)
- Sodium Bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)
- Anhydrous Calcium Hydride (CaH₂) or Sodium Sulfate (Na₂SO₄)
- Ice-water bath

- Round-bottom flask with a magnetic stirrer and thermometer

Procedure:

- In a two-necked round-bottom flask, dissolve 14.4 g of 4-aminopyridine in 42% aqueous HBF_4 . Gentle warming to 40 °C may be necessary for complete dissolution.[2][9]
- Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.[2][9]
- Slowly add 12.0 g of sodium nitrite to the suspension while maintaining the internal temperature between 5-9 °C with vigorous stirring. The addition rate should be decreased in the latter half of the addition.[2][9]
- After the addition is complete, continue stirring the mixture for an additional 30 minutes at 5-10 °C.[2]
- Allow the reaction mixture to warm to room temperature (25 °C).[2]
- Carefully and slowly add the reaction mixture to a solution of 30.0 g of NaHCO_3 in 200 mL of water to neutralize the acid. Be aware of vigorous CO_2 evolution. Brown, gummy precipitates may form.[2][9]
- Separate the aqueous layer from the precipitate by decantation.[2]
- Extract the aqueous layer with dichloromethane (2 x 200 mL).[2]
- Separately, extract the residual gummy precipitate with dichloromethane (2 x 100 mL).[2]
- Combine all the organic layers and dry thoroughly with anhydrous CaH_2 or Na_2SO_4 .[2]
- Remove the solvent by distillation.
- Purify the crude product by fractional distillation to obtain pure **4-Fluoropyridine**.[2]



[Click to download full resolution via product page](#)

Caption: Balz-Schiemann reaction for the synthesis of **4-Fluoropyridine**.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The pyridine ring is electron-deficient, and the fluorine atom at the 4-position further activates the ring for nucleophilic aromatic substitution (S_nAr). This makes **4-Fluoropyridine** a versatile substrate for the introduction of various nucleophiles at the C4 position. The reaction proceeds via a Meisenheimer-like intermediate. The attack of a nucleophile is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate through resonance.[\[13\]](#)[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: General mechanism of nucleophilic aromatic substitution on **4-Fluoropyridine**.

Experimental Protocols for Spectroscopic Analysis

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum for structural elucidation and purity assessment.

Instrumentation and Materials:

- NMR Spectrometer (e.g., 400 MHz)
- NMR tubes (5 mm)
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- **4-Fluoropyridine** sample
- Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Procedure:

- Prepare a solution of approximately 5-10 mg of **4-Fluoropyridine** in 0.5-0.7 mL of CDCl_3 in a clean, dry NMR tube.

- Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
- Insert the NMR tube into the spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.[\[15\]](#)
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
- Integrate the signals and analyze the chemical shifts, splitting patterns, and coupling constants to confirm the structure.

^{13}C NMR Spectroscopy

Objective: To obtain a carbon-13 nuclear magnetic resonance spectrum to identify the carbon framework of the molecule.

Instrumentation and Materials:

- NMR Spectrometer (e.g., 100 MHz)
- NMR tubes (5 mm)
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- **4-Fluoropyridine** sample

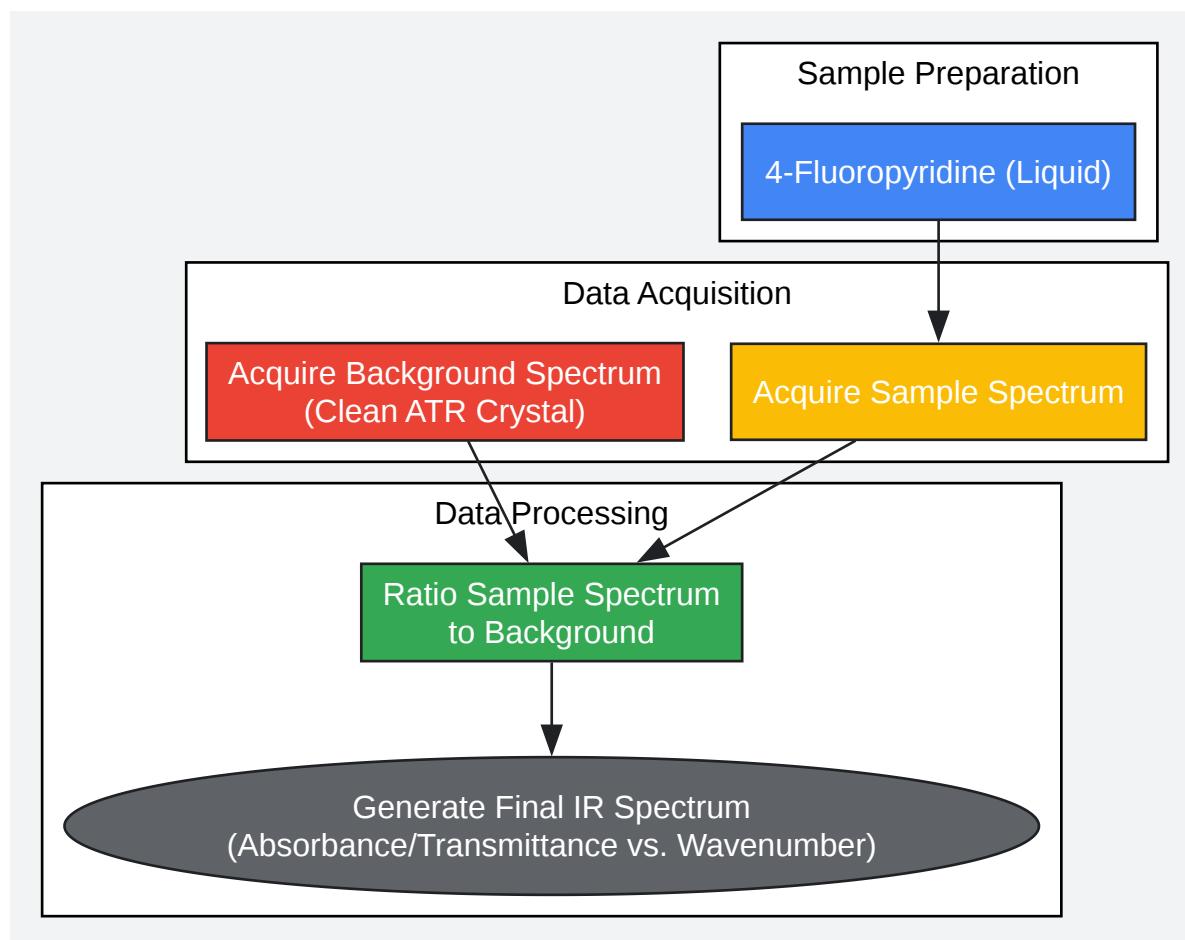
Procedure:

- Prepare a more concentrated solution of **4-Fluoropyridine** (20-50 mg) in 0.5-0.7 mL of CDCl_3 .
- Follow steps 2 and 3 from the ^1H NMR protocol.

- Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans compared to ^1H NMR due to the low natural abundance of ^{13}C .[16][17]
- Process the spectrum similarly to the ^1H NMR spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- Analyze the chemical shifts of the carbon signals. Note the characteristic C-F coupling constants.

FT-IR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.


Instrumentation and Materials:

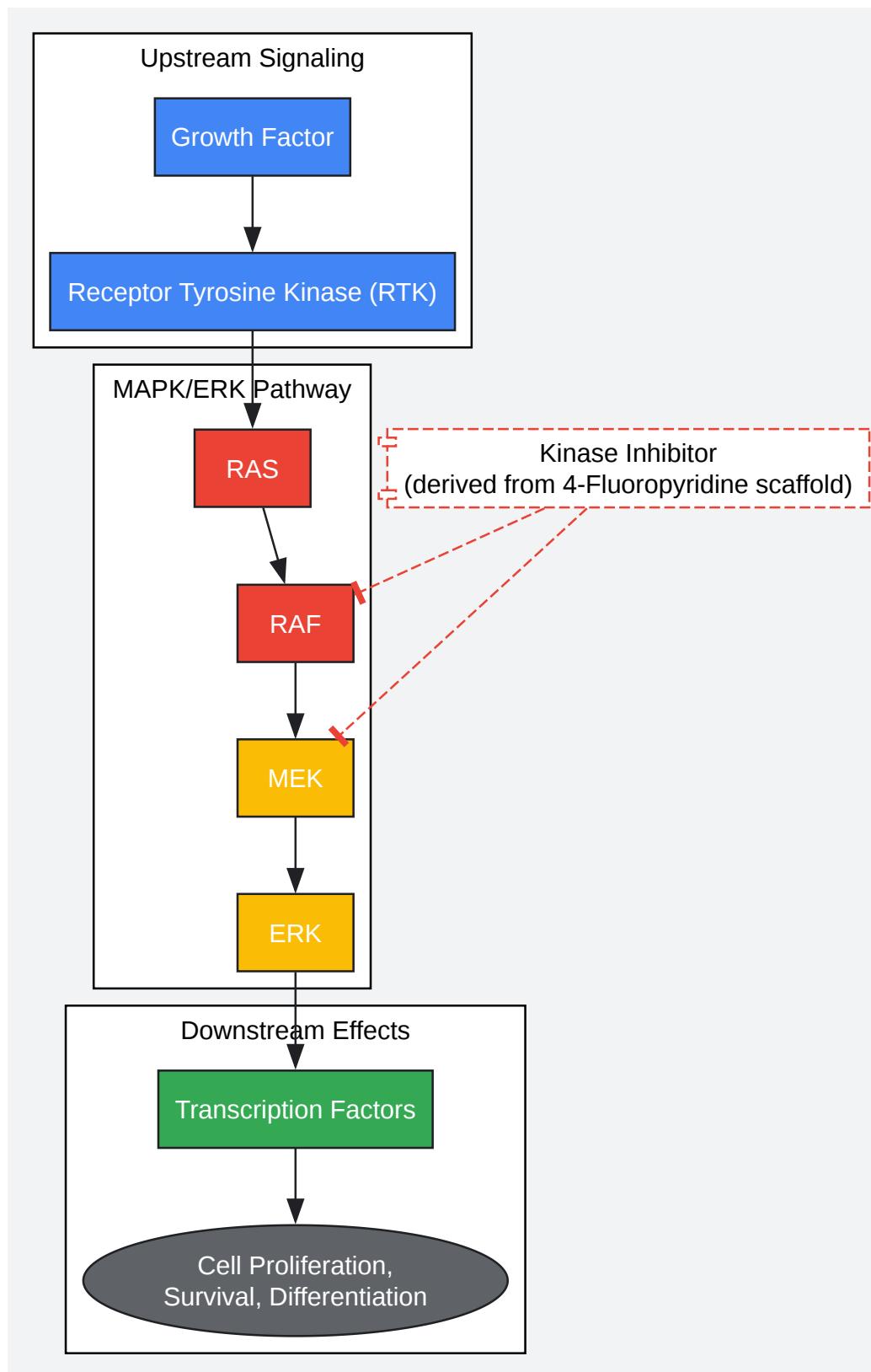
- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates
- **4-Fluoropyridine** sample (liquid)
- Potassium Bromide (KBr) powder (for solid samples or pellets)
- Mortar and pestle
- Hydraulic press

Procedure (ATR method for liquids):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.[18]
- Place a small drop of **4-Fluoropyridine** onto the center of the ATR crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[18]

- The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

[Click to download full resolution via product page](#)


Caption: Workflow for FT-IR analysis of liquid **4-Fluoropyridine** using an ATR accessory.

Applications in Drug Development and Agrochemicals

4-Fluoropyridine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.^{[19][20]} The incorporation of the fluoropyridine moiety can enhance the biological activity and pharmacokinetic properties of a molecule.

Role in Kinase Inhibitors

Many modern kinase inhibitors, used in targeted cancer therapy, incorporate substituted pyridine rings.[\[21\]](#)[\[22\]](#) While **4-Fluoropyridine** itself is not a kinase inhibitor, it serves as a scaffold to which other functional groups are added to create potent and selective inhibitors. These inhibitors often target specific signaling pathways that are dysregulated in cancer cells, such as the RAS-RAF-MEK-ERK pathway.[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: Representative signaling pathway (MAPK/ERK) targeted by kinase inhibitors derived from scaffolds like **4-Fluoropyridine**.

Conclusion

4-Fluoropyridine is a versatile and valuable building block in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in nucleophilic aromatic substitution reactions, make it an important intermediate for the preparation of a wide range of functional molecules with applications in medicine and agriculture. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective utilization of **4-Fluoropyridine** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 4-Fluoropyridine | 694-52-0 [chemicalbook.com]
- 5. 694-52-0 CAS MSDS (4-Fluoropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-Fluoropyridine | lookchem [lookchem.com]
- 7. 4-Fluoropyridine 95 39160-31-1 [sigmaaldrich.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. byjus.com [byjus.com]
- 12. scientificupdate.com [scientificupdate.com]

- 13. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.ceitec.cz [nmr.ceitec.cz]
- 17. chem.uiowa.edu [chem.uiowa.edu]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in Signaling Pathways and Kinase Inhibitors for Leukemia Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoropyridine: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1266222#4-fluoropyridine-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com